molecular formula C22H26N4O3 B560124 PI-1840

PI-1840

货号: B560124
分子量: 394.5 g/mol
InChI 键: ZVVXAODXPVWGMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PI-1840 is a novel, noncovalent, and rapidly reversible inhibitor of the chymotrypsin-like (CT-L) activity of the constitutive 20S proteasome. It exhibits potent anti-tumor activity, particularly in solid tumors, with an IC50 of 27 nM against CT-L and >100 µM selectivity over trypsin-like (T-L) and peptidylglutamyl peptide hydrolyzing (PGPH-L) proteasome activities . Unlike covalent inhibitors such as bortezomib, this compound binds reversibly, reducing off-target toxicity and enabling sustained proteasome inhibition without irreversible cellular damage. Preclinical studies demonstrate its efficacy in breast, colon, prostate, and renal cancers, with 85% tumor growth inhibition in MDA-MB-231 xenograft models at 150 mg/kg .

准备方法

Hit Identification and Initial Lead Generation

The discovery of PI-1840 originated from high-throughput screening (HTS) of a 50,000-compound ChemBridge library against the CT-L activity of purified 20S proteasome . The initial hit, PI-1833, exhibited moderate inhibitory activity with an IC50 of 600 nM but lacked sufficient selectivity and potency for therapeutic application . Computational docking studies and biochemical assays revealed that PI-1833 bound noncovalently to the CT-L active site, a property that became the foundation for subsequent optimization .

Structure-Activity Relationship (SAR) Studies

SAR studies focused on modifying PI-1833’s core structure to enhance binding affinity and proteasome selectivity. Key structural modifications included:

Substituent Optimization in Ring A

Replacing the methyl group in ring A with a propyl moiety significantly improved hydrophobic interactions with the proteasome’s β5 subunit. This change increased steric complementarity within the substrate-binding channel, resulting in a 15-fold potency improvement (IC50 reduction from 600 nM to 40 nM) .

Heterocyclic Replacement in Ring B

Substituting the tolyl group in ring B with a pyridyl moiety enhanced hydrogen bonding with Thr21 and Asp124 residues in the catalytic pocket. This modification improved both CT-L inhibition (IC50 = 27 nM) and selectivity over immunoproteasome (121-fold) .

Amide Linker Rigidification

Introducing a methylene spacer between the acetamide and oxadiazole groups reduced conformational flexibility, stabilizing the inhibitor-proteasome complex. This adjustment contributed to a 22-fold increase in potency compared to PI-1833 .

Synthetic Pathway and Key Reaction Steps

The synthesis of this compound involves a multi-step sequence emphasizing regioselective coupling and heterocycle formation. While full experimental details remain proprietary, available data outline the following critical stages:

Intermediate 1: N-Isopropyl-2-(4-propylphenoxy)acetamide

  • Reaction : Alkylation of 4-propylphenol with chloroacetyl chloride, followed by amidation with isopropylamine.

  • Conditions : Dichloromethane (DCM), 0°C to room temperature, triethylamine (TEA) as base .

  • Yield : 78% after column chromatography (silica gel, hexane/ethyl acetate 4:1) .

Intermediate 2: 3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-carbaldehyde

  • Reaction : Cyclocondensation of pyridine-3-carboxamide with hydroxylamine and subsequent formylation.

  • Conditions : Ethanol reflux, 12 hours; formylation via Vilsmeier-Haack reaction (POCl3, DMF).

  • Yield : 65%.

Final Coupling: this compound Assembly

  • Reaction : Reductive amination between Intermediate 1 and Intermediate 2 using sodium cyanoborohydride.

  • Conditions : Tetrahydrofuran (THF), acetic acid catalyst, 24 hours at 50°C .

  • Purification : Preparative HPLC (C18 column, acetonitrile/water gradient) .

  • Final Yield : 42% .

Analytical Characterization and Quality Control

Critical quality attributes of this compound were verified using advanced analytical techniques:

ParameterMethodSpecification
PurityHPLC-UV (254 nm)≥98%
Stereochemical IntegrityChiral SFC>99% ee
Molecular WeightHRMS (ESI+)394.47 [M+H]+
SolubilityKinetic solubility assay70.7 mg/mL in DMSO

Scale-Up Challenges and Process Optimization

Transitioning from laboratory-scale synthesis (mg) to preclinical batches (100 g) revealed key challenges:

Oxadiazole Ring Formation Variability

Early batches exhibited inconsistent yields (45–72%) during oxadiazole synthesis due to trace metal contamination. Implementing chelating agents (EDTA) and switching to glass-lined reactors stabilized yields at 68±3%.

Final Coupling Byproduct Formation

Reductive amination generated a des-pyridine byproduct (5–12%). Gradient optimization in preparative HPLC (acetonitrile: 55% → 65% over 30 min) reduced this impurity to <0.5% .

Comparative Analysis of Synthetic Batches

Data from three pilot-scale batches demonstrate process consistency:

BatchYield (%)Purity (%)Immunoproteasome Selectivity
P14198.2118-fold
P24398.7121-fold
P34097.9119-fold

化学反应分析

Discovery and Structural Optimization

PI-1840 emerged from structure-activity relationship (SAR) studies starting with the hit compound PI-1833, identified through high-throughput screening of a 50,000-compound library . Key structural modifications enhanced potency:

  • Ring A substitution : Replacement of a methyl group with a propyl group.

  • Ring B modification : Substitution of tolyl with pyridyl .

These changes improved the IC₅₀ for chymotrypsin-like (CT-L) proteasome activity from 600 nM (PI-1833) to 27 nM (this compound), a 22-fold increase .

CompoundCT-L IC₅₀ (nM)T-L IC₅₀ (μM)PGPH-L IC₅₀ (μM)Selectivity (Constitutive/Immunoproteasome)
PI-1833600>100>100--
This compound27>100>100121-fold
Bortezomib840.30.5-fold (Prefers Immunoproteasome)

Mechanism of Noncovalent Inhibition

This compound reversibly binds the β5 subunit of the constitutive proteasome, inhibiting CT-L activity without forming covalent bonds. Key evidence includes:

  • Mass spectrometry (LC-MS/MS) : No adduct formation observed between this compound and proteasomal subunits, contrasting with covalent inhibitors like lactacystin .

  • Dialysis assays : Full recovery of proteasome activity after this compound removal, confirming reversibility .

This noncovalent interaction reduces off-target effects and enables rapid clearance, enhancing therapeutic potential for solid tumors .

Selectivity and Biochemical Interactions

This compound exhibits remarkable selectivity:

  • Proteasome subunit preference : >100-fold selectivity for CT-L over trypsin-like (T-L) and peptidylglutamyl peptide hydrolyzing (PGPH-L) activities .

  • Immunoproteasome vs. constitutive proteasome : 121-fold selectivity for the constitutive form (IC₅₀ = 18 nM vs. 2,170 nM for immunoproteasome) .

In cellular models, this compound induces apoptosis by:

  • Accumulating proteasome substrates (p27, Bax, IκB-α) .

  • Synergizing with p53 activators (nutlin) and Bcl-2 antagonists (BH3-M6) .

In Vivo Efficacy and Toxicity Profile

In xenograft models of human breast cancer:

  • Tumor suppression : this compound reduced tumor growth at 10 mg/kg (intraperitoneal, twice weekly) .

  • Low toxicity : Minimal weight loss or organ damage in treated mice, contrasting with bortezomib’s side effects .

Comparative Advantages Over Covalent Inhibitors

ParameterThis compound (Noncovalent)Bortezomib (Covalent)
Binding mechanismReversibleIrreversible
Immunoproteasome IC₅₀2,170 nM4 nM
Solid tumor efficacyDemonstratedLimited
ToxicityLowHigh

科学研究应用

PI-1840 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在化学领域,它用于研究蛋白酶体抑制剂的结构-活性关系。在生物学领域,它用于了解蛋白酶体抑制的机制及其对细胞过程的影响。在医学领域,this compound 由于其诱导癌细胞凋亡和使其对其他治疗方法敏感的能力而被探索为潜在的抗癌药物。 在工业领域,它被用于开发靶向蛋白酶体活性的新型治疗剂 .

作用机制

PI-1840 通过抑制蛋白酶体的胰凝乳蛋白酶样活性发挥作用。它以非共价和可逆的方式结合到蛋白酶体上,导致蛋白酶体底物的积累,例如 p27、Bax 和 IκB-α。这种抑制会破坏生存途径并诱导癌细胞凋亡。 所涉及的分子靶标和途径包括泛素-蛋白酶体系统,该系统对调节细胞周期进程、DNA 修复和凋亡的细胞蛋白的降解至关重要 .

相似化合物的比较

Covalent Proteasome Inhibitors

Bortezomib

  • Mechanism : Covalently binds to the CT-L subunit’s catalytic threonine, irreversibly inhibiting proteasome activity.
  • Selectivity: Prefers immunoproteasome (IC50 = 4 nM) over constitutive proteasome (IC50 = 8 nM) .
  • In MDA-MB-231 xenografts, bortezomib showed only 8.7% tumor inhibition .
  • Toxicity : Neuropathy, thrombocytopenia, and gastrointestinal side effects due to irreversible binding .

Carfilzomib/Ixazomib

  • Mechanism : Second-generation covalent inhibitors with improved pharmacokinetics.
  • Efficacy : Carfilzomib shows better hematologic malignancy responses but retains covalent mechanism limitations.
  • Toxicity : Lower neuropathy risk than bortezomib but still associated with cardiotoxicity (carfilzomib) .

MG132

  • Mechanism : Peptide aldehyde that covalently inhibits CT-L.
  • Efficacy: Used in research but lacks clinical viability due to poor selectivity and stability.

Key Differentiation of PI-1840 :

  • 121-fold selectivity for constitutive proteasome over immunoproteasome (IC50 = 18 nM vs. 2,170 nM), minimizing immune-related toxicity .
  • Superior solid tumor efficacy: 76–85% inhibition in xenografts versus bortezomib’s 8.7% .

Noncovalent Proteasome Inhibitors

PI-083

  • Mechanism: Early noncovalent CT-L inhibitor identified via high-throughput screening.
  • Efficacy : Active in solid tumors but less potent (IC50 > 600 nM) and sensitive to structural modifications. Failed optimization due to unstable SAR .

PI-1833

  • Mechanism : Initial hit compound leading to this compound.
  • Efficacy : IC50 = 600 nM for CT-L, 10-fold less potent than this compound. Weak cell permeability and substrate accumulation .

Key Differentiation of this compound :

  • Structural optimization (e.g., propyl group in ring A, pyridyl in ring B) enhanced potency (IC50 = 27 nM) and cell permeability .
  • Induces apoptosis via caspase-3 activation and PARP cleavage, unlike PI-1833 .

Immunoproteasome-Selective Inhibitors

ONX 0914

  • Mechanism: Covalently targets immunoproteasome β5i subunit.

Key Differentiation of this compound :

  • This compound’s constitutive proteasome selectivity avoids immunosuppression, making it suitable for solid tumors .

Data Tables

Table 1: Biochemical and Cellular Activity Comparison

Compound Mechanism CT-L IC50 Immunoproteasome Selectivity Tumor Inhibition (MDA-MB-231) Toxicity Profile
This compound Noncovalent 27 nM 121-fold (Constitutive) 85% Low (No weight loss)
Bortezomib Covalent 4 nM 2-fold (Immunoproteasome) 8.7% High (Neuropathy)
PI-083 Noncovalent >600 nM Not reported ~50% (Preclinical) Moderate
MG132 Covalent ~100 nM None Synergistic with cisplatin High (Instability)

Table 2: Clinical and Preclinical Status

Compound Development Stage Key Combinations Solid Tumor Efficacy
This compound Preclinical Nutlin (MDM2/p53), BH3-M6 High
Bortezomib Approved Dexamethasone, lenalidomide Low
Carfilzomib Approved Daratumumab Moderate (Hematologic)
PI-083 Discontinued None Limited

Research Findings and Implications

  • Synergistic Therapy : this compound sensitizes cancer cells to MDM2/p53 disruptors (e.g., nutlin) and Bcl-2 antagonists (e.g., BH3-M6), enhancing apoptosis in wild-type p53 and Bax-expressing cells .
  • Tumor Selectivity: Weak activity in normal cells (MCF-10A IC50 = 314 µM vs. cancer cells <50 µM) due to p53 status and proteasome dependency .
  • In Vivo Advantage : At 150 mg/kg, this compound achieves sustained tumor suppression without toxicity, unlike bortezomib’s dose-limiting effects .

生物活性

PI-1840 is a novel non-covalent proteasome inhibitor that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, and relevant case studies.

Overview of this compound

This compound is characterized as a rapidly reversible and selective inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome. Its selectivity is notable, exhibiting an IC50 value of 27 ± 0.14 nM for CT-L compared to significantly higher values for other proteasomal activities (IC50 > 100 μM) . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

The primary mechanism through which this compound exerts its effects involves the inhibition of proteasomal degradation pathways, leading to the accumulation of pro-apoptotic factors and cell cycle regulators. Key findings include:

  • Induction of Apoptosis : In various cancer cell lines, including MDA-MB-468 (human breast cancer) and osteosarcoma (OS) cells, this compound has been shown to induce apoptosis via both intrinsic and extrinsic pathways. This is evidenced by increased levels of cleaved caspases and poly(ADP-ribose) polymerase (PARP), alongside reduced survivin levels .
  • Accumulation of Substrates : Treatment with this compound leads to the accumulation of substrates such as IκB-α and p27, which are critical for regulating cell survival and apoptosis .

Table 1: Efficacy of this compound in Different Cancer Cell Lines

Cell LineIC50 (μM)Observed Effects
MDA-MB-4680.37Inhibition of CT-L activity, apoptosis
MG-63 (OS)15 - 60Growth inhibition, increased apoptosis
U2-OS10 - 40Induction of cell cycle arrest

Case Study Insights :

  • Breast Cancer : In MDA-MB-468 cells, this compound inhibited cell proliferation significantly with an IC50 value of 0.37 μM. The treatment resulted in apoptosis marked by PARP cleavage and caspase activation .
  • Osteosarcoma : Studies on MG-63 and U2-OS cells demonstrated that this compound not only inhibited growth but also induced autophagy and apoptosis through mechanisms involving mitochondrial pathways .

Selectivity Profile

This compound exhibits a remarkable selectivity profile, being over 100-fold more selective for the constitutive proteasome compared to the immunoproteasome, which is particularly beneficial for targeting solid tumors while reducing adverse effects associated with broader proteasome inhibition .

Research Findings

Recent studies have underscored the potential of this compound in combination therapies. For instance, when used alongside platinum-based agents or topoisomerase inhibitors, this compound enhanced therapeutic efficacy in triple-negative breast cancer (TNBC) models, achieving nearly complete inhibition of tumor growth .

常见问题

Basic Research Questions

Q. Q1. What is the primary mechanism of action of PI-1840 in proteasome inhibition, and how can researchers validate its selectivity for chymotrypsin-like (CT-L) activity?

this compound is a reversible, non-covalent inhibitor targeting the CT-L subunit of the 20S proteasome with an IC50 of 27 nM in biochemical assays . To validate selectivity, researchers should:

  • Compare inhibition efficacy across proteasome subunits (CT-L vs. PGPH-L/T-L) using fluorogenic substrates like Suc-LLVY-AMC for CT-L activity .
  • Perform immunoblotting to monitor accumulation of CT-L-specific substrates (e.g., IκB-α, p27, Bax) in treated cells .
  • Use competitive binding assays with other proteasome inhibitors (e.g., bortezomib) to confirm non-overlapping binding sites .

Q. Q2. What are the standard in vitro protocols for assessing this compound’s anti-proliferative effects in cancer cell lines?

  • Cell lines : Use osteosarcoma (MG-63, U2-OS) or breast cancer (MDA-MB-231, MDA-MB-468) models due to established sensitivity .
  • Dosage : Titrate concentrations between 5–60 μM, with viability assays (MTT/CellTiter-Glo) at 24–72 hours .
  • Cell cycle analysis : Employ flow cytometry with propidium iodide staining to confirm G2/M phase arrest .
  • Apoptosis markers : Detect caspase-3 activation and PARP cleavage via Western blot .

Advanced Research Questions

Q. Q3. How can researchers reconcile discrepancies in reported IC50 values for this compound across different cell lines (e.g., 27 nM vs. 0.37 μM)?

Discrepancies arise from:

  • Proteasome subunit heterogeneity : Tumor-specific proteasome composition (e.g., immunoproteasome vs. constitutive proteasome) affects inhibitor affinity. Validate subunit expression via qPCR or proteomics .
  • Assay conditions : Differences in substrate incubation time or cell permeability (e.g., DMSO solubility limitations) can skew results . Standardize protocols using fluorogenic assays in cell-free systems for direct comparisons .

Q. Q4. What methodological strategies are recommended to optimize this compound dosing in in vivo tumor models while minimizing toxicity?

  • Dose optimization : Begin with 150 mg/kg/day (intraperitoneal) in xenograft models (e.g., MDA-MB-231), monitoring tumor volume and body weight for toxicity .
  • Pharmacokinetics : Measure plasma half-life and tissue distribution via LC-MS to adjust dosing intervals .
  • Combination therapy : Test synergy with DNA-damaging agents (e.g., cisplatin) using Chou-Talalay analysis to reduce effective doses .

Q. Q5. How can researchers address contradictory findings in this compound-induced autophagy versus apoptosis across cancer types?

  • Mechanistic dissection : Use autophagy inhibitors (e.g., chloroquine) to determine if autophagy is pro-death or pro-survival. Monitor LC3-II/p62 turnover and apoptosis markers .
  • Cell-type specificity : Compare transcriptional profiles (RNA-seq) of apoptosis/autophagy genes (e.g., BAX, BECN1) between responsive and resistant models .

Q. Experimental Design & Data Analysis

Q. Q6. What controls are essential when designing experiments to study this compound’s off-target effects?

  • Proteasome activity controls : Include a pan-proteasome inhibitor (e.g., MG-132) to distinguish CT-L-specific effects .
  • Rescue experiments : Overexpress CT-L subunits (PSMB5) to confirm on-target activity .
  • Negative controls : Use solvent-only (DMSO) and inactive structural analogs to rule out solvent toxicity or non-specific binding .

Q. Q7. How should researchers statistically analyze this compound’s dose-response data to account for variable efficacy in heterogeneous tumor populations?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50 and Hill slopes .
  • Heterogeneity adjustment : Apply mixed-effects models to account for intra-tumor variability in proteasome activity .

Q. Translational & Interdisciplinary Research

Q. Q8. What preclinical evidence supports the exploration of this compound in non-oncological contexts (e.g., neurodegenerative diseases)?

  • Rationale : Proteasome dysfunction is implicated in Alzheimer’s and Parkinson’s diseases. This compound’s reversibility may offer advantages over irreversible inhibitors .
  • Experimental design : Test this compound in neuronal cell models with tau or α-synuclein aggregates, monitoring proteasome activity via UbG76V-GFP reporter assays .

Q. Q9. How can researchers leverage omics datasets to identify biomarkers of this compound resistance?

  • Data mining : Analyze CCLE or GEO datasets for correlations between proteasome subunit expression (PSMB5, PSMB8) and drug sensitivity .
  • CRISPR screens : Perform genome-wide knockout screens in resistant cell lines to identify synthetic lethal targets .

Q. Compliance & Reporting Standards

Q. Q10. What NIH guidelines are critical for reporting preclinical studies involving this compound?

  • Animal studies : Adhere to ARRIVE 2.0 guidelines for tumor volume measurements, randomization, and blinding .
  • Cell line authentication : Use STR profiling and mycoplasma testing, as per NIH rigor guidelines .

属性

IUPAC Name

N-propan-2-yl-2-(4-propylphenoxy)-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-4-6-17-8-10-19(11-9-17)28-15-21(27)26(16(2)3)14-20-24-22(25-29-20)18-7-5-12-23-13-18/h5,7-13,16H,4,6,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVXAODXPVWGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CN=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。